molecular formula C9H8F4O B13588746 (R)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

(R)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13588746
M. Wt: 208.15 g/mol
InChI Key: CNVONMFKJTVJKL-RXMQYKEDSA-N
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Description

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a fluorinated phenyl ring and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the fluorinated phenyl ring.

    Grignard Reaction: A Grignard reagent is prepared from 2-fluoro-5-(trifluoromethyl)benzyl chloride and magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with an appropriate chiral aldehyde to form the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol may involve:

    Large-Scale Grignard Reaction: Scaling up the Grignard reaction with optimized conditions for higher yield.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and product purity.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanone.

    Reduction: Formation of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Binding Affinity: The fluorinated phenyl ring enhances binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
  • ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
  • ®-1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol

Uniqueness

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure imparts distinct properties compared to its analogs, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3/t5-/m1/s1

InChI Key

CNVONMFKJTVJKL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C(F)(F)F)F)O

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)O

Origin of Product

United States

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